5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2S/c1-13(2)12-24-19-22-11-18(14-3-5-15(20)6-4-14)23(19)17-9-7-16(21)8-10-17/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLYXTXUJZQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-bromobenzaldehyde, 4-fluoroaniline, and isobutylthiol.
Formation of Imidazole Ring: The initial step involves the condensation of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with isobutylthiol under basic conditions to form the imidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Imidazole derivatives are often explored for their ability to inhibit enzymes or interact with receptors, making them candidates for drug development.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA Binding: Intercalating into DNA and affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1 and 5
A. 4-(4-Bromophenyl)-5-(3-Chlorophenyl)-2-(Morpholin-4-ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (19a)
- Key Differences :
- Replaces the imidazole core with a triazole-thione system.
- Position 1: Morpholinylmethyl group (polar, enhances water solubility).
- Position 5: 3-Chlorophenyl (smaller halogen, reduced steric hindrance vs. bromophenyl).
- Synthesis : Uses aldehydes and sodium metabisulfite in DMF, similar to imidazole condensation methods .
B. 2-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole
Substituent Variations at Position 2
A. 5-(4-Bromophenyl)-1-(4-Methylphenyl)-1H-Imidazole-2-Thiol (CAS 89542-66-5)
- Position 1: 4-Methylphenyl (less electronegative than fluorophenyl).
- Synthesis : Similar to the target compound but uses thiolation reagents .
B. PD169316 (4-(4-Fluorophenyl)-2-(4-Nitrophenyl)-5-(4-Pyridyl)-1H-Imidazole)
Core Structure Modifications
A. Thiazole Derivatives (Compounds 4 and 5 in )
- Key Differences :
- Replaces imidazole with thiazole, altering aromaticity and electronic distribution.
- Fluorophenyl and triazolyl substituents enhance planar stacking in crystal structures.
- Structural Insight : Crystallographic data (triclinic, P̄1 symmetry) show similar planarity to imidazoles but with distinct packing behaviors .
Crystallographic Insights
Lipophilicity and Solubility
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using ChemDraw or similar tools.
Biological Activity
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique structural features that include bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C19H18BrFN2S
- Molecular Weight : 405.3 g/mol
- CAS Number : 1207045-00-8
The structure of this compound can be illustrated as follows:
Biological Activity Overview
Research indicates that imidazole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Imidazole derivatives have been studied for their effectiveness against various bacterial strains. The presence of halogen substituents (bromine and fluorine) can enhance the antimicrobial properties by increasing lipophilicity and altering membrane permeability.
- Anticancer Properties : Compounds with imidazole rings have shown promise in cancer research, often acting as inhibitors of specific enzymes or pathways involved in tumor growth. The unique combination of functional groups in this compound may contribute to its efficacy as an anticancer agent.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation. For instance, it could interact with enzymes involved in metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells.
- Receptor Modulation : This compound may also act on specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-2-(isobutylthio)-1H-imidazole | Chlorine instead of bromine | Varies due to chlorine's electronic properties |
| 5-(phenyl)-2-(isobutylthio)-1H-imidazole | No halogen substituent | Lacks enhanced reactivity |
| 5-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole | Fluorine instead of bromine | Potentially increased reactivity due to fluorine's electronegativity |
Case Studies and Research Findings
Several studies have investigated the biological activities of related imidazole compounds:
- Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms was correlated with increased potency .
- Anticancer Research : In vitro studies showed that certain imidazole derivatives induce apoptosis in cancer cell lines by targeting specific signaling pathways . The structural modifications, such as those found in this compound, could enhance these effects.
- Structure-Activity Relationship (SAR) : Research focused on the SAR of imidazoles highlighted how variations in substituents affect biological activity. Compounds with electron-withdrawing groups like bromine and fluorine showed improved interactions with biological targets .
Q & A
Q. How can the synthesis of 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(isobutylthio)-1H-imidazole be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
Imidazole Core Formation : Use condensation reactions between aldehydes (e.g., 4-bromobenzaldehyde) and amines (e.g., 4-fluoroaniline) under acidic conditions (e.g., acetic acid) .
Thioether Introduction : React the imidazole intermediate with isobutylthiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (70–85%) are achieved by optimizing stoichiometry, reaction time, and catalyst selection (e.g., Pd/C for cross-coupling steps) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm; isobutylthio methyl groups at δ 1.1–1.3 ppm) .
- FT-IR : Identifies thioether (C–S stretch at ~650 cm⁻¹) and aromatic C–Br bonds (550–600 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., dihedral angles between aryl groups) .
Advanced Research Questions
Q. How does the bromophenyl substituent influence biological activity compared to chloro or fluorophenyl analogs?
Methodological Answer: The bromine atom enhances:
- Lipophilicity : Increases membrane permeability (logP ~4.2 vs. 3.8 for chloro analogs) .
- Target Binding : Forms halogen bonds with enzyme active sites (e.g., kinase ATP pockets). SAR studies show a 2–3× potency increase in bromophenyl derivatives over fluorophenyl analogs in kinase inhibition assays .
- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsome assays (t½ = 120 min vs. 60 min for methylthio analogs) .
Q. How can contradictory data on its antimicrobial activity be resolved?
Methodological Answer: Contradictions arise from:
- Assay Conditions : Varying MIC values (e.g., 8–32 µg/mL against S. aureus) due to differences in bacterial strain susceptibility or culture media .
- Substituent Effects : Isobutylthio vs. methylthio groups alter membrane penetration. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects, resolving discrepancies in standalone activity .
Q. What computational strategies predict its interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses. Bromophenyl occupies the hydrophobic pocket, while the fluorophenyl group aligns near heme .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Key interactions (e.g., π-π stacking with Phe304) correlate with experimental IC₅₀ values .
- QSAR Models : Train models on imidazole derivatives to predict metabolic sites (e.g., sulfur oxidation) .
Q. How does the isobutylthio group impact chemical reactivity under oxidative conditions?
Methodological Answer:
- Oxidation Pathways : Isobutylthio converts to sulfoxide (mCPBA, 0°C) or sulfone (H₂O₂, 60°C). Monitor via TLC (Rf shift from 0.5 to 0.3) .
- Stability Studies : Under accelerated oxidative conditions (40°C/75% RH), ~15% degradation occurs over 14 days, quantified via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
